An In-depth Technical Guide to the Chemical Structure of Penduletin
An In-depth Technical Guide to the Chemical Structure of Penduletin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penduletin is a naturally occurring O-methylated flavonol, a class of flavonoids recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of Penduletin, including its definitive identifiers, detailed spectral data, and established experimental protocols for its isolation and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its biological activity, with a focus on its role in inducing apoptosis through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.
Chemical Identity and Properties
Penduletin is systematically named 5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one. It belongs to the flavonoid structural class, specifically a flavonol, characterized by a 3-hydroxychromen-4-one backbone substituted with a phenyl group at the 2-position. Penduletin is distinguished by methoxy groups at positions 3, 6, and 7, and hydroxyl groups at positions 5 and 4'. This compound is typically found as an off-white to light yellow solid powder and is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, with limited solubility in water.
| Identifier | Value | Reference |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one | [1] |
| CAS Number | 569-80-2 | [1] |
| Molecular Formula | C₁₈H₁₆O₇ | [1] |
| Molecular Weight | 344.32 g/mol | [1] |
| Synonyms | 4',5-Dihydroxy-3,6,7-trimethoxyflavone, 6-Hydroxykaempferol 3,6,7-trimethyl ether, Candirone | |
| Appearance | Off-white to light yellow solid/powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Limited in water | |
| Natural Sources | Laggera pterodonta, Vitex negundo, Brickelia pendula |
Structural Elucidation: Spectroscopic Data
The structural confirmation of Penduletin is achieved through a combination of spectroscopic techniques. Below is a summary of the characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Penduletin.
Table 2: ¹H and ¹³C NMR Spectral Data for Penduletin (Note: Specific chemical shifts (δ) in ppm can vary slightly depending on the solvent and instrument frequency. The data below represents typical values.)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| 2 | 155.8 | - | - |
| 3 | 138.5 | - | - |
| 4 | 179.1 | - | - |
| 4a | 106.3 | - | - |
| 5 | 152.9 | 12.5 | s (OH) |
| 6 | 132.1 | - | - |
| 7 | 158.7 | - | - |
| 8 | 90.2 | 6.5 | s |
| 8a | 152.5 | - | - |
| 1' | 122.9 | - | - |
| 2', 6' | 130.5 | 8.2 | d, J = 8.8 Hz |
| 3', 5' | 115.9 | 7.0 | d, J = 8.8 Hz |
| 4' | 160.1 | 9.8 | s (OH) |
| 3-OCH₃ | 60.1 | 3.85 | s |
| 6-OCH₃ | 60.3 | 3.95 | s |
| 7-OCH₃ | 56.4 | 3.90 | s |
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the mass of the molecule and to gain structural information through fragmentation analysis.
Table 3: ESI-MS/MS Fragmentation Data for Penduletin
| Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| 345.1 | 330.1 | CH₃ radical (from methoxy group) |
| 315.1 | 2 x CH₃ radicals | |
| 302.1 | CH₃ radical + CO | |
| 287.1 | 2 x CH₃ radicals + CO | |
| 167.1 | Retro-Diels-Alder (RDA) fragmentation of the C-ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, designated as Band I and Band II, which arise from the electronic transitions within the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively.[2]
Table 4: UV-Vis Absorption Maxima (λmax) of Penduletin in Methanol
| Band | Absorption Maximum (λmax, nm) | Associated Structural Moiety |
| Band I | ~350 | B-ring (cinnamoyl system) |
| Band II | ~272 | A-ring (benzoyl system) |
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the molecule.
Table 5: Characteristic FT-IR Absorption Peaks for Penduletin
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350 | O-H stretching | Hydroxyl groups |
| ~2940, 2850 | C-H stretching | Methoxy and aromatic C-H |
| ~1655 | C=O stretching | γ-pyrone carbonyl |
| ~1610, 1580, 1500 | C=C stretching | Aromatic rings |
| ~1270, 1100 | C-O stretching | Ether (methoxy) and phenol |
| ~830 | C-H out-of-plane bending | Substituted benzene ring |
Experimental Protocols
Isolation and Purification of Penduletin from Laggera pterodonta
The following protocol outlines a general procedure for the isolation and purification of Penduletin from the dried aerial parts of Laggera pterodonta.
Caption: General workflow for the isolation and purification of Penduletin.
Methodology Details:
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Extraction: The air-dried and powdered aerial parts of Laggera pterodonta are extracted with 95% ethanol at room temperature. The solvent is filtered and concentrated under reduced pressure to yield a crude ethanol extract.
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Initial Fractionation: The crude extract is subjected to column chromatography on silica gel. A solvent gradient of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is used to separate compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Purification: Fractions showing the presence of Penduletin (identified by comparison with a standard or by preliminary spectroscopic analysis) are pooled. This enriched fraction is further purified using a Sephadex LH-20 column with methanol as the eluent to remove polymeric substances and other impurities.
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Final Purification: The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on an Octadecylsilyl (ODS) column using a mobile phase such as a methanol-water mixture. This yields pure Penduletin.
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Structural Verification: The identity and purity of the isolated compound are confirmed using the spectroscopic methods detailed in Section 2.
Mechanism of Action: Apoptosis Induction
Penduletin has demonstrated significant anticancer activity, primarily through the induction of apoptosis in various cancer cell lines. A key mechanism implicated in this process is the modulation of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.
Caption: Proposed mechanism of Penduletin-induced apoptosis via PI3K/Akt pathway.
Signaling Pathway Description:
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Inhibition of PI3K/Akt: Penduletin exerts its pro-apoptotic effect by inhibiting the Phosphatidylinositol 3-kinase (PI3K) and its downstream effector, Protein Kinase B (Akt). The activation of this pathway is a crucial survival signal for cancer cells.
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Downregulation of Anti-Apoptotic Proteins: Inhibition of the PI3K/Akt/mTOR cascade leads to the downregulation of anti-apoptotic proteins like Bcl-2.
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Upregulation of Pro-Apoptotic Proteins: The decrease in Bcl-2 relieves its inhibitory effect on pro-apoptotic proteins such as Bax.
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Mitochondrial Pathway Activation: The increased activity of Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.
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Caspase Cascade Activation: Cytochrome c release initiates the activation of a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and Caspase-3), which are the executioners of apoptosis.[4]
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Cell Death: The activation of executioner caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Conclusion
Penduletin is a well-characterized O-methylated flavonol with a defined chemical structure and significant potential as a therapeutic agent, particularly in oncology. This guide provides the foundational chemical and biological information necessary for researchers and drug development professionals. The detailed spectroscopic data serves as a reference for identification and quality control, while the outlined experimental protocols provide a basis for its extraction and purification. Understanding its mechanism of action through the inhibition of key survival pathways like PI3K/Akt provides a strong rationale for its further investigation and development as a targeted anticancer agent.
References
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
